molecular formula C19H15ClFN3O2 B5684359 N-(4-chlorobenzyl)-2-[3-(4-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]acetamide

N-(4-chlorobenzyl)-2-[3-(4-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]acetamide

Cat. No.: B5684359
M. Wt: 371.8 g/mol
InChI Key: SMGPIIZHZYCIIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-chlorobenzyl)-2-[3-(4-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]acetamide is a chemical compound that has gained significant attention in the field of scientific research. This compound has been found to have various biochemical and physiological effects, making it a promising candidate for various applications.

Mechanism of Action

The mechanism of action of N-(4-chlorobenzyl)-2-[3-(4-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]acetamide is not fully understood. However, studies have suggested that this compound may exert its antitumor activity by inhibiting the activity of certain enzymes involved in cancer cell proliferation. Additionally, this compound has been found to modulate the expression of certain genes involved in inflammation and pain, which may explain its anti-inflammatory and analgesic properties.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. Studies have shown that this compound can induce apoptosis (programmed cell death) in cancer cells and inhibit the growth of various cancer cell lines. Additionally, this compound has been found to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of various inflammatory and pain-related conditions.

Advantages and Limitations for Lab Experiments

One of the major advantages of using N-(4-chlorobenzyl)-2-[3-(4-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]acetamide in lab experiments is its well-established synthesis method. Additionally, this compound has been extensively studied and has been found to have various biochemical and physiological effects, making it a promising candidate for various applications. However, one of the limitations of using this compound in lab experiments is its potential toxicity, which may limit its use in certain applications.

Future Directions

There are several future directions for the study of N-(4-chlorobenzyl)-2-[3-(4-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]acetamide. One of the most promising directions is the further investigation of its potential applications in cancer research. Additionally, the mechanism of action of this compound needs to be further elucidated to better understand its biochemical and physiological effects. Furthermore, the potential toxicity of this compound needs to be further studied to determine its safety for use in various applications. Finally, the development of new analogs of this compound may lead to the discovery of more potent and selective compounds for various applications.

Synthesis Methods

The synthesis of N-(4-chlorobenzyl)-2-[3-(4-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]acetamide involves the reaction of 4-chlorobenzylamine with 4-fluorophenylhydrazine to form N-(4-chlorobenzyl)-4-fluorophenylhydrazine. This compound is then reacted with ethyl acetoacetate in the presence of a base to form this compound. The synthesis of this compound has been reported in several scientific journals, and the procedure is well-established.

Scientific Research Applications

N-(4-chlorobenzyl)-2-[3-(4-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]acetamide has been extensively studied for its potential applications in various scientific fields. One of the most promising applications of this compound is in the field of cancer research. Studies have shown that this compound has antitumor activity and can inhibit the growth of various cancer cells. Additionally, this compound has been found to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of various inflammatory and pain-related conditions.

Properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-2-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClFN3O2/c20-15-5-1-13(2-6-15)11-22-18(25)12-24-19(26)10-9-17(23-24)14-3-7-16(21)8-4-14/h1-10H,11-12H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMGPIIZHZYCIIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNC(=O)CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClFN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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